(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
CAS No.: 185692-85-7
Cat. No.: VC21204775
Molecular Formula: C14H31NO4Si
Molecular Weight: 305.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185692-85-7 |
|---|---|
| Molecular Formula | C14H31NO4Si |
| Molecular Weight | 305.49 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1 |
| Standard InChI Key | OKOFEVZCVGPZCQ-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CO)CO[Si](C)(C)C(C)(C)C |
| SMILES | CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identification and Structural Properties
Basic Identification
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is a carbamate derivative with specific protecting groups that serve critical functions in organic synthesis. The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 185692-85-7 |
| Molecular Formula | C₁₄H₃₁NO₄Si |
| Molecular Weight | 305.49 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
| InChI | InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1 |
| InChIKey | OKOFEVZCVGPZCQ-NSHDSACASA-N |
| Creation Date | 2006-10-26 |
| Modification Date | 2025-03-01 |
Structural Features and Conformation
The compound possesses several distinctive structural elements that define its chemical behavior:
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A chiral center at the C2 position with (S)-configuration, providing stereoselectivity
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A tert-butyloxycarbonyl (Boc) group protecting the amine functionality
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A tert-butyldimethylsilyl (TBDMS) group protecting one hydroxyl group
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A free hydroxyl group that remains available for further reactions
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Multiple functional groups allowing for selective chemical transformations
The molecular structure maintains specific conformations due to the spatial arrangement of its protecting groups, contributing to its utility in stereoselective synthesis applications .
Physical and Chemical Properties
Computed Properties
The physical and chemical properties of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate have been computed and experimentally determined:
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps:
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Protection of the primary hydroxyl group with TBDMS-Cl in the presence of imidazole
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Introduction of the Boc-protecting group on the amine using Boc anhydride or tert-butyl chloroformate
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Purification steps to isolate the desired product with high stereochemical purity
The synthetic route usually begins with an appropriately substituted serine derivative, followed by selective protection strategies .
Industrial Production
Industrial production methods maintain similar synthetic pathways but are optimized for scale:
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Increased reaction volumes with controlled temperature and mixing parameters
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Continuous flow processes may be employed for larger-scale production
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Stringent quality control measures to ensure consistent stereochemical purity
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Specialized purification techniques to achieve high-grade material suitable for pharmaceutical applications
Applications in Organic Synthesis
Role as a Protected Intermediate
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate serves as a crucial protected intermediate in organic synthesis for several reasons:
Applications in Pharmaceutical Research
The compound has significant applications in pharmaceutical research and development:
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It serves as a key intermediate in the synthesis of Chloramphenicol, facilitating necessary chemical transformations that lead to the final active pharmaceutical ingredient
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Its employment in the development of peptides and amino acid derivatives where controlled reactivity and stability are essential
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The chiral center allows for stereoselective synthesis of enantiomerically pure substances, critical for pharmaceutical efficacy
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It contributes to the stepwise construction of complex drug molecules through selective functional group manipulations
Specific Synthetic Applications
Specific applications of this compound in synthetic chemistry include:
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Development of peptide-based therapeutics through sequential coupling reactions
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Construction of complex natural product analogs requiring stereoselective transformations
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Synthesis of modified amino acids for incorporation into bioactive compounds
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Preparation of building blocks for combinatorial chemistry approaches in drug discovery
| Condition | Recommendation |
|---|---|
| Temperature | 2-8°C |
| Environment | Dry, sealed, away from moisture |
| Long-term storage | Under inert atmosphere |
| Stock solution (-80°C) | Use within 6 months |
| Stock solution (-20°C) | Use within 1 month |
The compound should be stored in a tightly sealed container to prevent degradation from atmospheric moisture and oxygen .
Solution Preparation Guidelines
For preparing solutions of this compound:
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Select appropriate solvents based on the intended application (commonly used solvents include dichloromethane, tetrahydrofuran, and dimethylformamide)
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Store prepared solutions in separate packages to prevent degradation from repeated freezing and thawing
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To enhance solubility, gentle heating to 37°C followed by sonication may be beneficial
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Prepare fresh solutions when possible to ensure maximum reactivity
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of various concentrations:
| Concentration | Volume Needed for Different Weights |
|---|---|
| 1 mg | |
| 1 mM | 3.2734 mL |
| 5 mM | 0.6547 mL |
| 10 mM | 0.3273 mL |
Current Research and Development
Recent Advances
Recent research involving (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate has focused on:
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Development of improved synthetic routes with higher yields and stereochemical purity
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Novel applications in the synthesis of complex bioactive molecules
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Integration into convergent synthetic strategies for natural product synthesis
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Exploration of new deprotection methodologies that maintain stereochemical integrity
Patent Literature
The compound appears in patent literature related to pharmaceutical synthesis, indicating its industrial significance:
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